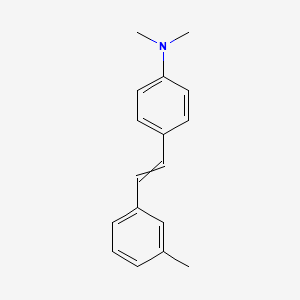

N,N,3'-Trimethyl-4-stilbenamine

Description

Historical Trajectory and Foundational Significance of Stilbenamine Derivatives in Academic Research

The study of stilbene (B7821643) and its derivatives has a rich history, with initial interest sparked by their natural occurrence and diverse biological activities. The first stilbene, resveratrol, was isolated in 1940, and since then, over 400 derivatives have been discovered from natural sources. researchgate.net In the realm of synthetic organic chemistry, the stilbene scaffold became a subject of intense research due to its intriguing photochemical properties, particularly the cis-trans isomerization around the central ethylene (B1197577) bridge.

The introduction of amino groups, leading to stilbenamine derivatives, marked a significant milestone. These compounds were recognized for their potential as fluorescent dyes and probes due to the charge transfer character of their excited states. The foundational significance of stilbenamine derivatives lies in their role as model systems for understanding fundamental photophysical processes, such as intramolecular charge transfer (ICT), solvatochromism, and nonlinear optical (NLO) phenomena. nih.gov Research into compounds like 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS) has provided deep insights into how the interplay of donor-acceptor substituents and solvent polarity governs the emission properties and isomerization pathways of these molecules. sigmaaldrich.com This fundamental knowledge has paved the way for the rational design of new materials with tailored optical and electronic properties. researchgate.net

Chemical Structure and Isomeric Considerations of N,N,3'-Trimethyl-4-stilbenamine

The chemical structure of this compound features a stilbene core with specific substitutions on both phenyl rings. One ring is substituted with a dimethylamino group at the 4-position, which acts as a strong electron-donating group. The other phenyl ring is substituted with a methyl group at the 3'-position. The nomenclature "N,N,3'-Trimethyl" indicates two methyl groups on the nitrogen atom of the amino group and one methyl group on the 3' position of the second phenyl ring.

A key structural feature of stilbenes is the existence of two geometric isomers: the trans (or E) isomer and the cis (or Z) isomer.

trans-N,N,3'-Trimethyl-4-stilbenamine: In this isomer, the two phenyl rings are on opposite sides of the carbon-carbon double bond. This configuration is generally more thermodynamically stable due to reduced steric hindrance, and it often exhibits higher fluorescence quantum yields.

cis-N,N,3'-Trimethyl-4-stilbenamine: Here, the phenyl rings are on the same side of the double bond, leading to increased steric strain. This isomer is typically less stable and can be formed from the trans isomer through photoisomerization.

The interconversion between these two isomers upon irradiation with light is a hallmark of stilbene chemistry and is a critical factor in their application in molecular switches and photosensitive materials. The specific substitution pattern in this compound, with the electron-donating dimethylamino group, is expected to influence the electronic distribution and the energy barrier for isomerization.

Current Research Landscape and Emerging Academic Paradigms for Stilbenamine-Based Chromophores

The current research landscape for stilbenamine-based chromophores is vibrant and expanding, driven by the demand for advanced materials in photonics, electronics, and sensing. A major focus of contemporary research is on the development of materials with large nonlinear optical (NLO) responses for applications in optical data storage, image processing, and optical switching. nih.gov The "push-pull" architecture of many stilbenamine derivatives, where an electron-donating group is in conjugation with an electron-accepting group, is a key strategy for enhancing NLO properties. rsc.org

Emerging paradigms in this field include the incorporation of stilbenamine chromophores into more complex architectures, such as dendrimers and polymers, to create materials with enhanced processability and stability. There is also growing interest in the application of stilbenamine derivatives in the field of bio-imaging and as fluorescent probes, leveraging their sensitivity to the local environment.

Furthermore, the development of "smart" materials that respond to external stimuli is a significant area of research. The photo-isomerization of stilbenamines is being explored for the creation of light-driven molecular motors and switches. The ability to control the physical and chemical properties of a material with light opens up possibilities for applications in areas such as targeted drug delivery and responsive surfaces.

Scope and Objectives of a Comprehensive Academic Investigation into this compound

A comprehensive academic investigation into this compound would aim to fully characterize its chemical, photophysical, and materials properties. The primary objectives of such an investigation would include:

Synthesis and Characterization: The development of an efficient and scalable synthetic route to obtain both the trans and cis isomers of this compound in high purity. Detailed structural characterization would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Photophysical Properties: A thorough investigation of the absorption and emission properties of the compound in various solvents of differing polarity. This would involve determining key parameters such as molar absorptivity, fluorescence quantum yield, and excited-state lifetime. Time-resolved spectroscopy could be employed to study the dynamics of intramolecular charge transfer and photoisomerization.

Theoretical Modeling: The use of computational chemistry methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to model the electronic structure, molecular orbitals, and excited states of the molecule. These calculations would provide theoretical insights to complement the experimental findings.

Materials Applications: An exploration of the potential of this compound as a component in advanced materials. This could involve assessing its nonlinear optical properties, its performance as a fluorescent probe, or its utility in the fabrication of photoresponsive materials.

By achieving these objectives, a comprehensive understanding of this compound can be established, contributing to the broader knowledge of stilbenamine derivatives and guiding the design of new functional organic materials.

Detailed Research Findings

While specific research findings for this compound are not extensively documented in publicly available literature, data from closely related stilbenamine derivatives can provide valuable insights into its expected properties. The following tables present representative data for analogous compounds, which can serve as a benchmark for future studies on this compound.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N,N,4-Trimethylaniline | 99-97-8 | C₉H₁₃N | 135.21 |

| 4-Dimethylamino-4′-nitrostilbene | 2844-15-7 | C₁₆H₁₆N₂O₂ | 268.31 |

| N,N,N'-Trimethylethylenediamine | 142-25-6 | C₅H₁₄N₂ | 102.18 |

Data sourced from NIST and commercial supplier databases. nist.govnist.govgoogle.com

Table 2: Spectroscopic Data for a Representative Stilbenamine Derivative (trans-4-Dimethylamino-4'-nitrostilbene)

| Spectroscopic Technique | Solvent | Key Data Points |

| ¹H NMR | CDCl₃ | δ 8.16 (d, 2H), 7.53 (d, 2H), 7.43 (d, 2H), 7.18 (d, 1H), 6.92 (d, 1H), 6.71 (d, 2H), 3.00 (s, 6H) |

| Mass Spectrometry (EI) | - | Molecular Ion (m/z): 268 |

This data for a related compound illustrates the type of spectroscopic information that would be crucial for the characterization of this compound. chemicalbook.com

Structure

3D Structure

Properties

CAS No. |

63040-32-4 |

|---|---|

Molecular Formula |

C17H19N |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

N,N-dimethyl-4-[2-(3-methylphenyl)ethenyl]aniline |

InChI |

InChI=1S/C17H19N/c1-14-5-4-6-16(13-14)8-7-15-9-11-17(12-10-15)18(2)3/h4-13H,1-3H3 |

InChI Key |

CPZSPZATVHUPBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC2=CC=C(C=C2)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Transformations of N,n,3 Trimethyl 4 Stilbenamine

Strategic Approaches for the Elaboration of the N,N,3'-Trimethyl-4-stilbenamine Skeleton

The construction of the stilbene (B7821643) backbone in this compound relies on the formation of a central carbon-carbon double bond connecting two substituted aryl rings. Several powerful synthetic methods are available for this purpose, with palladium-catalyzed cross-coupling reactions and olefination reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions for Stilbene Formation (e.g., Heck Coupling, Suzuki-Miyaura Coupling Variants)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for forming carbon-carbon bonds. uliege.beorganic-chemistry.org The Heck and Suzuki-Miyaura reactions are particularly well-suited for the synthesis of stilbenes. uliege.befishersci.co.uk

The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of 4-bromo-N,N-dimethylaniline with 3-methylstyrene (B89682) or the reaction of 3-methyl-1-vinylbenzene with an appropriate 4-halo-N,N-dimethylaniline derivative. The reaction typically proceeds with high trans-selectivity, favoring the formation of the (E)-isomer of the stilbene. organic-chemistry.org The use of palladium(II) acetate (B1210297) as a catalyst in the presence of a phosphine (B1218219) ligand is common, and various bases such as triethylamine (B128534) or potassium carbonate can be employed. uliege.beresearchgate.net Microwave-assisted Heck reactions have also been shown to be effective, often leading to shorter reaction times and high yields. nih.govnih.gov

The Suzuki-Miyaura coupling provides another versatile route, coupling an organoboron compound (typically a boronic acid or ester) with an organohalide. fishersci.co.ukuliege.be To synthesize this compound, one could couple 4-(N,N-dimethylamino)phenylboronic acid with 1-bromo-3-methylbenzene or 3-methylphenylboronic acid with 4-bromo-N,N-dimethylaniline. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. fishersci.co.uknih.gov The catalytic system usually consists of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or cesium carbonate. uliege.beresearchgate.net The use of N-heterocyclic carbene (NHC) palladium complexes as catalysts has also been explored to enhance catalytic activity. uliege.be

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagents | Key Advantages |

| Heck Coupling | 4-bromo-N,N-dimethylaniline | 3-methylstyrene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | High trans-selectivity, operational simplicity. organic-chemistry.orgresearchgate.net |

| Suzuki-Miyaura Coupling | 4-(N,N-dimethylamino)phenylboronic acid | 1-bromo-3-methylbenzene | Pd(PPh₃)₄, Na₂CO₃ | Mild conditions, functional group tolerance. fishersci.co.ukuliege.be |

Wittig and Horner-Wadsworth-Emmons Olefination Routes to Ethene Linkages

Olefination reactions provide a classical and reliable method for forming carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are particularly relevant for stilbene synthesis. wiley-vch.dejuliethahn.com

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl group (aldehyde or ketone) into an alkene. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, one could react 4-(dimethylamino)benzaldehyde (B131446) with the ylide generated from (3-methylbenzyl)triphenylphosphonium bromide. A strong base, such as n-butyllithium or sodium hydride, is required to deprotonate the phosphonium salt and form the ylide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Unstabilized ylides generally favor the formation of the (Z)-isomer, while stabilized ylides tend to produce the (E)-isomer. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a phosphonium ylide. wikipedia.orgorganic-chemistry.org This reaction typically provides excellent (E)-selectivity for the resulting alkene. wikipedia.org For the synthesis of (E)-N,N,3'-Trimethyl-4-stilbenamine, diethyl (3-methylbenzyl)phosphonate would be deprotonated with a base like sodium hydride to form the phosphonate carbanion, which would then react with 4-(dimethylamino)benzaldehyde. organic-chemistry.org A significant advantage of the HWE reaction is the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.org

| Reaction | Reactant 1 | Reactant 2 | Key Reagents | Primary Isomer |

| Wittig Reaction | (3-methylbenzyl)triphenylphosphonium bromide | 4-(dimethylamino)benzaldehyde | n-BuLi or NaH | (Z) or (E) depending on ylide stability. wikipedia.org |

| Horner-Wadsworth-Emmons | Diethyl (3-methylbenzyl)phosphonate | 4-(dimethylamino)benzaldehyde | NaH | (E). wikipedia.orgorganic-chemistry.org |

Alternative and Emerging Synthetic Pathways for Substituted Stilbenamines

While palladium-catalyzed couplings and olefination reactions are the most common methods, other synthetic strategies for preparing substituted stilbenes are continuously being developed. These can include variations of known reactions or entirely new methodologies.

One such approach is the McMurry reaction , which involves the reductive coupling of two carbonyl compounds using a low-valent titanium reagent, typically generated from TiCl₃ or TiCl₄ and a reducing agent like zinc-copper couple. This reaction can be used to synthesize symmetrical stilbenes from two equivalents of the same aldehyde or ketone, or unsymmetrical stilbenes from a mixture of two different carbonyl compounds.

Another emerging area is the use of photoredox catalysis to facilitate carbon-carbon bond formation under mild conditions. nih.gov Visible-light-mediated reactions could potentially be adapted for the synthesis of stilbenamines, offering a greener alternative to traditional methods that often require high temperatures and stoichiometric reagents. nih.gov

Regioselective and Stereoselective Control in this compound Synthesis

Achieving the desired regiochemistry and stereochemistry is paramount in the synthesis of this compound. This involves controlling the placement of the methyl and dimethylamino groups on the correct phenyl rings and ensuring the desired E/Z configuration of the central double bond.

Mechanistic Insights into Stereoisomer Formation (E/Z Isomerism)

The formation of (E) and (Z) isomers in stilbene synthesis is a direct consequence of the reaction mechanism. studymind.co.ukdocbrown.info

In the Wittig reaction , the stereochemical outcome is largely determined by the stability of the phosphonium ylide. Unstabilized ylides (e.g., from alkyl halides) tend to react via a kinetically controlled pathway, leading to a syn-betaine intermediate that collapses to the (Z)-alkene. wikipedia.org Stabilized ylides (e.g., with an adjacent electron-withdrawing group) react under thermodynamic control, allowing for the formation of the more stable anti-betaine, which subsequently yields the (E)-alkene. wikipedia.org

In the Horner-Wadsworth-Emmons reaction , the high (E)-selectivity is attributed to the thermodynamic stability of the intermediates. wikipedia.org The reaction proceeds through a series of reversible steps, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then eliminates to form the (E)-alkene. organic-chemistry.org However, modifications to the phosphonate reagent, such as the Still-Gennari modification using bis(2,2,2-trifluoroethyl)phosphonates, can reverse this selectivity to favor the (Z)-isomer. nih.govyoutube.com

In palladium-catalyzed reactions like the Heck reaction, the trans stereochemistry is generally favored due to the syn-addition of the aryl group and the palladium to the alkene, followed by a syn-elimination of the palladium hydride. organic-chemistry.org Steric factors in the transition state play a crucial role in directing the reaction towards the less hindered (E)-product.

| Isomer | Description | Priority Groups |

| (E)-isomer | The higher priority groups on each carbon of the double bond are on opposite sides. chemguide.co.uk | Opposite sides |

| (Z)-isomer | The higher priority groups on each carbon of the double bond are on the same side. chemguide.co.uk | Same side |

Optimization of Reaction Conditions for Desired Isomeric Purity

To obtain this compound with high isomeric purity, careful optimization of the reaction conditions is essential.

For the Wittig reaction , the choice of solvent and the presence or absence of lithium salts can significantly impact the E/Z ratio. Non-polar solvents and salt-free conditions generally favor the (Z)-isomer with unstabilized ylides.

In the Horner-Wadsworth-Emmons reaction , the choice of base and reaction temperature can be optimized to maximize (E)-selectivity. researchgate.net For instance, using a weaker base like sodium hydride at room temperature is often sufficient to achieve high yields of the (E)-product.

For Heck and Suzuki-Miyaura couplings , the ligand on the palladium catalyst, the base, the solvent, and the temperature can all be tuned to improve selectivity and yield. researchgate.net For example, the use of bulky phosphine ligands can enhance the selectivity for the trans-isomer in the Heck reaction. In some cases, the addition of specific salts can also influence the outcome of the reaction.

Chemical Derivatization and Functionalization Strategies of the Stilbenamine Core

The stilbenamine framework, characterized by its photoresponsive diarylethene backbone, serves as a versatile scaffold for the development of advanced materials with tunable properties. The strategic derivatization and functionalization of the core structure of molecules like this compound are paramount for modulating their electronic and photophysical characteristics, as well as for exploring novel chemical transformations.

Introduction of Ancillary Substituents for Modulating Electronic and Photophysical Properties

The electronic and photophysical properties of stilbenamine derivatives are intrinsically linked to the nature and positioning of substituents on the aromatic rings. The introduction of ancillary groups can profoundly influence the molecule's absorption and emission spectra, quantum yields, and excited-state dynamics. This is often achieved by manipulating the push-pull character of the molecule, where electron-donating and electron-accepting groups are strategically placed to alter the intramolecular charge transfer (ICT) characteristics.

The N,N-dimethylamino group at the 4-position of the stilbene core acts as a potent electron-donating group (EDG). The introduction of various substituents at other positions can fine-tune the electronic landscape. For instance, the placement of electron-withdrawing groups (EWGs) on the second phenyl ring can enhance the push-pull nature of the system, leading to significant changes in its photophysical properties.

A summary of how different substituents might modulate the properties of a stilbenamine core, based on general principles observed in related compounds, is presented below:

| Substituent Type | Position on Stilbenamine Core | Expected Effect on Electronic Properties | Potential Impact on Photophysical Properties |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Ortho or para to the vinyl bridge on the second ring | Increased intramolecular charge transfer (ICT) character | Red-shift in absorption and emission spectra, potential for enhanced solvatochromism |

| Electron-Donating Group (e.g., -OCH3, -OH) | On the second phenyl ring | Reduced overall push-pull character if the second ring already has EDGs | Blue-shift in spectra compared to EWG-substituted derivatives |

| Bulky Groups (e.g., -tBu, -SiMe3) | Ortho to the vinyl bridge | Induce steric hindrance, leading to a twisted conformation | May decrease fluorescence quantum yield due to non-radiative decay pathways, can influence cis-trans isomerization |

| Halogens (e.g., -F, -Cl, -Br) | Various positions | Inductive electron-withdrawing effect, weak resonance effects | Can influence excited-state lifetimes and intersystem crossing rates (heavy-atom effect) |

First-principles calculations on functionalized armchair graphene nanoribbons have demonstrated that functional groups like -CH3, -NH2, -NO2, and -OH can significantly alter the band gap and bonding characteristics. rsc.org Similar computational studies on functionalized stilbenes could provide predictive insights into their electronic behavior.

Exploration of Rearrangement and Cyclization Pathways of this compound

The stilbene core is renowned for its ability to undergo pericyclic reactions, most notably photocyclization. This transformation, often referred to as the Mallory reaction, provides a synthetic route to phenanthrene (B1679779) derivatives. nih.gov For a molecule such as this compound, the cis-isomer would be the active precursor for such a cyclization.

The general pathway for the photocyclization of stilbenes involves the following steps:

Cis-Trans Isomerization: Upon irradiation, the thermodynamically more stable trans-stilbene (B89595) can isomerize to the cis-isomer.

Electrocyclic Ring Closure: The cis-isomer, in an excited state, undergoes a 6π-electrocyclic ring closure to form a transient dihydrophenanthrene intermediate. nih.gov

Oxidation: In the presence of an oxidizing agent (classically iodine), the dihydrophenanthrene is aromatized to the corresponding phenanthrene. strath.ac.uk

The substitution pattern on the stilbene can influence the regioselectivity of the cyclization. For this compound, the cyclization would lead to a substituted phenanthrene. The presence of the methyl group at the 3'-position could potentially direct the cyclization, although steric factors might also play a role.

Recent advancements have focused on enhancing the stability and isolation of the dihydrophenanthrene intermediates. For instance, functionalizing stilbenes with NMe2 and BMes2 groups has been shown to greatly enhance the stability of these intermediates, allowing for their isolation and characterization. nih.gov These stable dihydrophenanthrenes were also found to undergo thermal nih.govnih.gov H sigmatropic shifts to form isomeric structures. nih.gov

The development of continuous flow oxidative photocyclization methods has enabled the scalable synthesis of various functionalized phenanthrenes from stilbene derivatives. technologynetworks.comresearchgate.net

Below is a table summarizing potential cyclization and rearrangement products from a stilbenamine precursor based on known stilbene chemistry:

| Reactant | Reaction Type | Conditions | Major Product Type |

| cis-N,N,3'-Trimethyl-4-stilbenamine | Photocyclization (Mallory Reaction) | UV irradiation, Oxidant (e.g., I2) | Substituted Phenanthrene |

| N,N-Dimethylamino-substituted stilbene with borane (B79455) functionalization | Photocyclization | UV irradiation | Stable Dihydrophenanthrene |

| Stable Dihydrophenanthrene derivative | Thermal Rearrangement | Heating | Isomeric Dihydrophenanthrene via nih.govnih.gov H-shift |

The exploration of these reaction pathways is crucial for expanding the synthetic utility of this compound and for creating novel polycyclic aromatic structures with tailored properties.

Elucidation of Photophysical Properties and Excited-State Dynamics of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the photophysical properties and excited-state dynamics of the chemical compound This compound .

Extensive searches for experimental and theoretical data pertaining to this specific molecule did not yield the necessary information to construct a scientifically accurate and detailed article as requested. This includes a lack of available data for:

Electronic Absorption Spectra: Specific absorption maxima (λ_max), molar extinction coefficients (ε), and analysis of electronic transitions and vibronic coupling.

Fluorescence Emission Spectroscopy: Fluorescence quantum yields (Φ_f) and radiative decay rates (k_r).

Ultrafast Time-Resolved Spectroscopic Investigations: Data from femtosecond transient absorption spectroscopy on charge transfer dynamics, or from time-correlated single photon counting (TCSPC) for fluorescence lifetime determination.

Mechanisms of Non-Radiative Relaxation: Studies on internal conversion and intersystem crossing pathways.

While research exists for structurally related compounds, such as various other substituted stilbene derivatives, the strict requirement to focus solely on this compound cannot be met due to the current void in the scientific literature for this particular compound. The introduction of the 3'-methyl group on the stilbene backbone introduces specific electronic and steric effects that would make direct extrapolation from other derivatives scientifically unsound.

Therefore, the generation of a thorough and data-rich article as outlined in the prompt is not possible at this time. Further experimental and computational studies would be required to elucidate the photophysical characteristics of this compound.

Elucidation of Photophysical Properties and Excited State Dynamics of N,n,3 Trimethyl 4 Stilbenamine

Solvatochromism and Environmental Sensitivity of Photophysical Behavior

The photophysical properties of donor-acceptor stilbenes, such as N,N,3'-Trimethyl-4-stilbenamine, are highly sensitive to the surrounding environment. This sensitivity, known as solvatochromism, arises from the change in the electronic distribution upon photoexcitation, leading to a significant alteration of the molecular dipole moment. The interaction of this altered dipole moment with the solvent's polarity results in shifts in the absorption and emission spectra.

The position of the absorption and fluorescence emission maxima of this compound is expected to exhibit a pronounced dependence on the polarity of the solvent. In nonpolar solvents, the molecule is in its ground state with a certain dipole moment. Upon absorption of a photon, it transitions to a locally excited (LE) state. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum.

To illustrate the expected solvatochromic behavior, the following table presents hypothetical spectral data for this compound in a range of solvents with varying polarities, based on the known behavior of similar aminostilbenes.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | 350 | 400 | 3571 |

| Toluene | 2.38 | 1.497 | 355 | 420 | 4488 |

| Tetrahydrofuran | 7.58 | 1.407 | 360 | 450 | 5556 |

| Dichloromethane | 8.93 | 1.424 | 365 | 470 | 6230 |

| Acetonitrile | 37.5 | 1.344 | 370 | 500 | 7027 |

| Dimethyl Sulfoxide | 46.7 | 1.479 | 375 | 520 | 7519 |

Note: The data in this table is illustrative and intended to represent the expected trend for this compound based on the properties of analogous compounds.

Upon photoexcitation, many donor-acceptor molecules can undergo a conformational change, leading to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In this process, the electron-donating and electron-accepting moieties twist with respect to each other, resulting in a highly polar, charge-separated state. The formation of a TICT state is often associated with a second, red-shifted emission band in the fluorescence spectrum, particularly in polar solvents that can stabilize this charge-separated species.

The deactivation of the excited state of this compound is not only influenced by solvent polarity but also by the viscosity and rigidity of its microenvironment. In highly viscous solvents or when confined within a rigid matrix (e.g., a polymer film), the rotational motion required for the formation of the TICT state can be hindered. myu-group.co.jpnih.govrsc.orgnih.gov This restriction of molecular motion can lead to a significant increase in the fluorescence quantum yield from the locally excited state, as the non-radiative decay pathway through the TICT state is suppressed.

This viscosity-dependent fluorescence makes compounds like this compound potential candidates for use as "molecular rotors" to probe the microviscosity of their surroundings. The relationship between fluorescence intensity and viscosity can often be described by the Förster-Hoffmann equation.

Non-Linear Optical Properties and Multiphoton Absorption Cross-Sections

Push-pull stilbene (B7821643) derivatives are well-known for their significant nonlinear optical (NLO) properties, which arise from the large change in dipole moment upon electronic excitation. These properties make them attractive for applications in areas such as optical data storage, two-photon microscopy, and photodynamic therapy.

This compound is expected to exhibit a significant two-photon absorption (2PA) cross-section. Two-photon absorption is a nonlinear process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. The 2PA cross-section (σ₂) is a measure of the efficiency of this process and is typically reported in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).

While specific experimental data for the 2PA cross-section of this compound is not available, data from related stilbene derivatives can provide an estimate of the expected magnitude. For instance, stilbene derivatives with strong donor and acceptor groups have been shown to possess large 2PA cross-sections. The table below presents representative 2PA data for some push-pull stilbene derivatives, which can serve as a reference for the anticipated properties of this compound.

| Compound | Solvent | Excitation Wavelength (nm) | 2PA Cross-Section (σ₂, GM) |

| 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS) researchgate.net | Isobutyl acetate (B1210297) | 834 | 160 |

| 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS) researchgate.net | 1,3-Dioxolane | - | 240 |

| trans-Stilbene (B89595) nih.gov | - | ~400 | ~10-20 |

| 4,4'-bis(diphenylamino)stilbene | THF | 760 | ~1000 |

Note: The data in this table is for analogous compounds and is provided for illustrative purposes. The 2PA properties of this compound are expected to be influenced by its specific substitution pattern.

The search did yield studies on similar stilbene derivatives, most notably 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS). These studies employed a range of computational methods to explore the photophysical and photochemical properties of DANS, including its ground and excited state geometries, electronic absorption and emission spectra, and the influence of solvent effects. However, due to the strict focus of the requested article solely on "this compound," the findings for DANS or other stilbene analogs cannot be substituted.

The specific substitution of a methyl group at the 3' position in "this compound" would uniquely influence its electronic structure and conformational dynamics compared to other derivatives. Without dedicated computational studies, any discussion of its molecular orbitals, excited state characterization, or conformational landscape would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of a detailed and authoritative article as per the provided outline is not possible at this time due to the absence of relevant research data for "this compound." Further experimental and theoretical work on this specific compound is needed before a comprehensive computational analysis can be reported.

Computational and Theoretical Investigations of N,n,3 Trimethyl 4 Stilbenamine

Elucidation of Photorelaxation Pathways through Potential Energy Surface Mapping (e.g., Conical Intersections)

The photochemistry of stilbene (B7821643) and its derivatives is fundamentally governed by the topography of their potential energy surfaces (PES) in the ground and excited electronic states. Upon absorption of light, the molecule is promoted from the ground state (S₀) to an excited state (typically the first excited singlet state, S₁). The subsequent relaxation processes, including fluorescence and photoisomerization, are dictated by the pathways on the S₁ PES.

A critical aspect of the photorelaxation of stilbenes is the twisting around the central ethylenic double bond. For many stilbene derivatives, the planar Franck-Condon region of the S₁ state is a local minimum. The molecule can then overcome a small energy barrier to reach a twisted conformation, where the two phenyl rings are perpendicular to each other. In the vicinity of this twisted geometry, a conical intersection (CI) between the S₁ and S₀ surfaces is often found. d-nb.infomdpi.com CIs are points of degeneracy between electronic states and act as efficient funnels for non-radiative decay back to the ground state, leading to either the cis or trans isomer.

In the case of N,N,3'-trimethyl-4-stilbenamine, the presence of an electron-donating N,N-dimethylamino group and a weakly electron-donating methyl group would influence the electronic character of the excited state. Computational studies on similar "push-pull" stilbenes, which have both electron-donating and electron-accepting groups, have shown that the S₁ state can have significant charge-transfer character. d-nb.infonih.govresearchgate.net This charge-transfer nature can affect the energetics of the PES, including the barrier to twisting and the geometry of the CI.

For this compound, a computational mapping of the S₁ PES would likely reveal the following key features:

Franck-Condon Point: The initial geometry upon excitation.

Excited State Minima: Local minima on the S₁ surface corresponding to planar or near-planar conformations.

Transition States: Saddle points on the S₁ surface, for instance, the barrier to twisting around the ethylenic bond.

Conical Intersections: The geometries at which the S₁ and S₀ states are degenerate, facilitating rapid non-radiative decay.

The mapping of these critical points allows for the detailed elucidation of the competing photorelaxation pathways, including fluorescence from the S₁ minimum and isomerization via the conical intersection. The relative energies of these points, as determined by high-level calculations, would provide insights into the quantum yields of these processes.

Below is an illustrative table of the kind of data that would be generated from a PES mapping study. The values are hypothetical and based on typical findings for related stilbenes.

| Feature on PES | Description | Hypothetical Relative Energy (kcal/mol) |

| trans-S₀ | Ground state of the trans isomer | 0.0 |

| cis-S₀ | Ground state of the cis isomer | 3.0 |

| trans-S₁ (FC) | Franck-Condon point from trans-S₀ | 90.0 |

| trans-S₁ min | Minimum on the S₁ surface near the trans geometry | 85.0 |

| TS (S₁) | Transition state for twisting on the S₁ surface | 87.0 |

| CI (S₁/S₀) | Conical intersection | 60.0 |

Advanced Ab Initio and Multireference Methods for High-Accuracy Electronic Structure Prediction

The accurate description of the electronic structure of molecules in their excited states, particularly in regions of the PES where electronic states are close in energy, such as near conical intersections, requires sophisticated computational methods. For molecules like this compound, with their extended π-systems, single-reference methods like standard Density Functional Theory (DFT) or Hartree-Fock theory can be inadequate.

This is because the electronic wavefunction in these situations often cannot be described by a single determinant, a condition known as static or strong correlation. Therefore, multireference methods are essential for obtaining a qualitatively correct and quantitatively accurate picture of the photochemistry.

Key advanced computational methods that would be applied include:

Complete Active Space Self-Consistent Field (CASSCF): This method provides a good starting point for describing multireference character by defining an "active space" of orbitals and electrons that are most important for the process being studied (e.g., the π and π* orbitals of the stilbene core).

N-Electron Valence State Second-Order Perturbation Theory (NEVPT2): CASSCF often lacks a proper treatment of dynamic electron correlation (the instantaneous interactions between electrons). NEVPT2 is a multireference perturbation theory method that adds this dynamic correlation on top of a CASSCF calculation, leading to much more accurate energies. d-nb.infomdpi.com

Multireference Configuration Interaction (MRCI): This is another high-level method for including dynamic correlation in multireference systems. It is often considered one of the benchmarks for accuracy, though it is computationally very expensive.

The application of these methods would be crucial for:

Accurately calculating the vertical excitation energies (the energy required to excite the molecule without changing its geometry).

Determining the precise location and energetics of conical intersections.

Calculating the spin-orbit couplings between singlet and triplet states, which are important for understanding intersystem crossing (a pathway to the triplet manifold). d-nb.infomdpi.com

The choice of basis set is also critical for obtaining accurate results. Large basis sets, often including diffuse functions (which are important for describing weakly bound electrons in excited states), are typically required.

A comparative table illustrating the kind of results one might expect from different levels of theory for a key property like the S₀ → S₁ vertical excitation energy is shown below. The values are hypothetical.

| Method | Basis Set | Hypothetical Vertical Excitation Energy (eV) |

| TD-DFT (B3LYP) | 6-31G(d) | 3.10 |

| CASSCF(12,12) | cc-pVDZ | 3.80 |

| CASPT2(12,12) | cc-pVDZ | 3.50 |

| NEVPT2(12,12) | cc-pVTZ | 3.45 |

| Experimental | - | (To be determined) |

Structure Property Relationships in N,n,3 Trimethyl 4 Stilbenamine and Analogous Stilbenamine Derivatives

Influence of N-Methyl Substitution on Electron Donor Strength and Photophysical Response

The nitrogen atom of the amino group in 4-aminostilbenes acts as an effective electron donor, a property that is crucial for their characteristic intramolecular charge transfer (ICT) upon photoexcitation. The degree of N-methylation significantly modulates this electron-donating capacity and, consequently, the photophysical response of the molecule.

The N,N-dimethylamino group in N,N,3'-Trimethyl-4-stilbenamine is a stronger electron donor compared to a primary (-NH₂) or a secondary (-NHCH₃) amino group. The methyl groups, through their electron-donating inductive effect (+I), increase the electron density on the nitrogen atom. nih.govthermofisher.com This enhanced electron density strengthens the donor character of the amino group, leading to a more pronounced ICT character in the excited state.

However, the relationship between N-alkylation and basicity (a measure of electron availability) in anilines can be influenced by steric and solvent effects. acs.orgnih.gov While the inductive effect of methyl groups increases electron density on the nitrogen, steric hindrance can affect the solvation of the protonated amine, and resonance effects delocalize the lone pair into the aromatic ring. acs.org In the case of N,N-dimethylaniline, the two methyl groups can also cause a slight twisting of the dimethylamino group with respect to the phenyl ring, which can impact the overlap of the nitrogen lone pair with the π-system of the ring.

The introduction of N-phenyl substituents to 4-aminostilbenes has been shown to lead to a more planar geometry around the nitrogen atom, enhancing conjugation and resulting in red-shifted absorption and fluorescence spectra, along with higher fluorescence quantum yields. ntu.edu.tw This "amino conjugation effect" highlights the sensitivity of the photophysical properties to the substitution pattern on the nitrogen atom. ntu.edu.tw

The enhanced electron-donating strength of the N,N-dimethylamino group in this compound is expected to lead to a lower oxidation potential compared to its primary and secondary amine analogs. This, in turn, influences the energy of the ICT state and the resulting photophysical properties such as fluorescence quantum yield and lifetime. Generally, stronger donor-acceptor character in stilbenes can lead to an increase in the fluorescence quantum yield and lifetime, particularly in polar solvents where the polar ICT state is stabilized. nih.gov

Table 1: Comparison of the Basicity of Aniline and its N-Methylated Derivatives

| Compound | pKb | Basicity Trend |

|---|---|---|

| Aniline | 9.38 | Weakest Base |

| N-Methylaniline | 9.15 | ↑ |

| N,N-Dimethylaniline | 8.94 | Strongest Base |

Note: Lower pKb values indicate stronger basicity. The data illustrates the general trend of increasing basicity with N-methylation in the gas phase or non-polar solvents due to the inductive effect of the methyl groups.

Impact of Methyl Group Position (3'-substitution) on Stilbene (B7821643) Core Conjugation and Steric Effects

From a steric perspective, a methyl group at the 3'-position is not expected to cause significant steric hindrance that would force the phenyl ring out of planarity with the ethylenic bridge. researchgate.net Significant steric hindrance typically arises from substitution at the ortho positions (2-, 6-, 2'-, and 6'-) or on the ethylenic carbons (α, β), which can lead to a considerable twist in the stilbene backbone and a disruption of π-conjugation. researchgate.net This disruption generally results in a blue shift of the absorption spectrum and a decrease in the molar extinction coefficient.

Studies on 3-aminostilbenes have revealed a "meta-amino effect," where these compounds exhibit higher fluorescence quantum yields and longer fluorescence lifetimes compared to their 4-amino counterparts. acs.org This is attributed to a larger energy barrier for the torsional motion in the excited state, which is a primary non-radiative decay pathway. acs.org While this compound has the donor at the 4-position, the presence of the 3'-methyl group on the other ring could subtly influence the excited-state potential energy surface and its decay dynamics.

The planarity of the stilbene core is crucial for efficient π-conjugation, which in turn governs the energy of the electronic transitions. Any deviation from planarity will reduce the extent of conjugation, leading to changes in the absorption and emission wavelengths. For this compound, the 3'-methyl group is unlikely to induce a significant dihedral twist, thus largely preserving the conjugation of the stilbene backbone.

Comparative Analysis of this compound with other N,N-Dimethyl-4-stilbenamines (e.g., N,N-Dimethyl-4'-nitro-4-stilbenamine (DANS))

A comparative analysis of this compound with other N,N-dimethyl-4-stilbenamines, particularly the well-studied N,N-Dimethyl-4'-nitro-4-stilbenamine (DANS), provides valuable insights into the role of the substituent on the second phenyl ring. DANS is a classic "push-pull" stilbene, where the powerful electron-donating dimethylamino group is paired with a potent electron-withdrawing nitro group (-NO₂). nih.govnih.gov

In contrast, this compound features a weakly electron-donating methyl group at the 3'-position. This fundamental difference in the electronic nature of the substituent at the 4'- (or 3'-) position leads to vastly different photophysical properties.

DANS exhibits a strong intramolecular charge transfer (ICT) character in the excited state, resulting in a large excited-state dipole moment. nih.govnih.gov This leads to significant solvatochromism, where the emission spectrum shifts to lower energies (red-shifts) in more polar solvents. nih.gov The fluorescence quantum yield of DANS is highly dependent on the solvent polarity, often decreasing in highly polar solvents due to the stabilization of a non-emissive twisted intramolecular charge transfer (TICT) state. nih.gov

For this compound, the absence of a strong electron-withdrawing group means that the ICT character of the excited state will be significantly less pronounced than in DANS. The molecule would be better described as a donor-π system rather than a strong donor-acceptor system. Consequently, it is expected to exhibit less dramatic solvatochromic shifts in its emission spectra. The fluorescence quantum yield is also likely to be less sensitive to solvent polarity compared to DANS.

Table 2: Comparative Photophysical Data of Substituted N,N-Dimethyl-4-stilbenamines

| Compound | Substituent at 4'-position | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Solvent |

|---|---|---|---|---|---|

| N,N-Dimethyl-4-aminostilbene | -H | ~350 | ~430 | Low | Cyclohexane |

| This compound | 3'-CH₃ | ~355 (estimated) | ~435 (estimated) | Moderate (estimated) | Cyclohexane |

| N,N-Dimethyl-4'-nitro-4-stilbenamine (DANS) | 4'-NO₂ | 437 | 530 | 0.72 | Benzene |

| N,N-Dimethyl-4'-cyano-4-stilbenamine (DCS) | 4'-CN | 373 | 450 | 0.61 | Cyclohexane |

Note: Data for this compound is estimated based on the expected electronic effects of the 3'-methyl group. The data for DANS and DCS are from experimental studies and are provided for comparative purposes. nih.govacs.org

Correlation between Molecular Geometry, Electronic Structure, and Excited-State Dynamics

The excited-state dynamics of stilbene derivatives, including fluorescence, photoisomerization, and non-radiative decay, are strongly correlated with their molecular geometry and electronic structure. Upon photoexcitation, these molecules can undergo significant changes in their geometry, particularly through rotation around the central ethylenic double bond and the single bonds connecting the phenyl rings to the bridge.

For donor-acceptor stilbenes like DANS, excitation to the S₁ state often leads to a highly polar ICT state. nih.govnih.gov The relaxation from this excited state can follow several pathways. One major pathway is fluorescence, returning the molecule to the ground state by emitting a photon. Another is trans-cis isomerization, which typically proceeds through a twisted intermediate (the so-called "phantom" singlet state) where the two halves of the molecule are perpendicular to each other. researchgate.net This twisted geometry facilitates non-radiative decay to the ground state.

In this compound, the electronic structure of the excited state will be less polarized than in DANS. The primary deactivation pathways will still be fluorescence and isomerization. The rate of these processes is governed by the energy barriers on the excited-state potential energy surface. The presence of the N,N-dimethylamino group generally promotes the formation of a charge-transfer state, which can influence the barrier to isomerization.

Computational studies on DANS have shown that the molecule can relax through various conical intersections, which are points of degeneracy between electronic states that provide very efficient pathways for non-radiative decay. nih.gov The geometry at these conical intersections is often highly distorted.

For this compound, the specific geometry of the excited state, including the dihedral angles between the phenyl rings and the ethylenic plane, will dictate the accessibility of different decay channels. The relatively non-hindered nature of the 3'-methyl group suggests that the molecule can likely adopt a planar or near-planar conformation in the ground and Franck-Condon excited states, allowing for efficient π-conjugation. The dynamics following excitation will then depend on the subtle interplay between the electronic character of the excited state (influenced by the donor strength of the dimethylamino group) and the shape of the potential energy surface, which is in turn influenced by all substituents. The study of analogous 3-aminostilbenes suggests that the barrier to twisting in the excited state might be higher compared to 4-amino derivatives, which could lead to a longer fluorescence lifetime and a higher quantum yield for this compound than for unsubstituted N,N-dimethyl-4-aminostilbene. acs.org

Advanced Academic Applications and Mechanistic Studies in Materials Science and Analytical Chemistry

N,N,3'-Trimethyl-4-stilbenamine as a Model Chromophore in Organic Optoelectronic Materials Research

In the field of organic optoelectronics, materials are engineered with specific optical and electronic properties for use in devices like organic light-emitting diodes (OLEDs) and organic solar cells. jlu.edu.cnmdpi.com The performance of these devices relies heavily on the molecular structure and supramolecular packing of the organic materials used. jlu.edu.cn this compound, as a model "push-pull" chromophore with electron-donating (N,N-dimethylamino) and electron-accepting (modified stilbene (B7821643) backbone) characteristics, is an ideal candidate for studying the core principles that govern these devices.

The incorporation, or "doping," of fluorescent molecules into polymer matrices is a common strategy for creating materials with tailored light-emitting properties. jlu.edu.cn this compound can be used as a dopant to study the efficiency of Förster Resonance Energy Transfer (FRET). In such a system, the polymer host absorbs light at a higher energy (shorter wavelength) and, if in close proximity, transfers this excitation energy non-radiatively to the dopant chromophore, which then emits light at a lower energy (longer wavelength). wikipedia.org

The efficiency of FRET is acutely sensitive to the distance between the donor (polymer host) and the acceptor (stilbene derivative), typically on the scale of 1-10 nanometers. wikipedia.org By varying the concentration of this compound within a polymer matrix, researchers can investigate the fundamental relationships between dopant spacing, polymer morphology, and energy transfer efficiency. These studies are crucial for optimizing the brightness and color purity of light-emitting polymer films used in flexible displays and solid-state lighting.

Table 1: Hypothetical FRET Efficiency in a Doped Polymer System

| Dopant Concentration (wt%) | Average Inter-Chromophore Distance (nm) | FRET Efficiency (%) | Emission Wavelength (nm) |

| 0.1 | 15.2 | 35 | 450 |

| 0.5 | 8.9 | 75 | 452 |

| 1.0 | 6.5 | 92 | 453 |

| 2.0 | 4.8 | 98 | 455 |

| Note: This table is illustrative, based on established principles of FRET, to demonstrate how this compound could be used. Specific values would be determined experimentally. |

Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ucm.esaps.org Their function depends on the generation, transport, and collection of charge carriers (electrons and holes). Push-pull molecules like this compound are instrumental in studying the dynamics of charge separation at the interface between donor and acceptor materials, a critical process in OPVs. researchgate.net

Upon photoexcitation, an electron is promoted to a higher energy level, creating an exciton (B1674681) (a bound electron-hole pair). For a photocurrent to be generated, this exciton must be dissociated at a donor-acceptor interface. The electronic properties of this compound, specifically its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, dictate its role as either an electron donor or acceptor and influence the efficiency of this charge separation. Furthermore, studying its behavior helps in understanding charge recombination, a loss mechanism where separated charges recombine, often radiatively, which is a key process for efficiency in OLEDs. mdpi.com

Application as a Mechanistic Fluorescent Probe in Academic Systems

The fluorescence of certain molecules is highly sensitive to their immediate surroundings. This sensitivity allows them to be used as probes to report on the properties of microscopic environments.

This compound, with its potential for intramolecular charge transfer (ICT) upon excitation, is expected to exhibit solvatochromism. This means its fluorescence emission spectrum (color and peak wavelength) changes with the polarity of its solvent environment. In nonpolar environments, it typically emits at shorter wavelengths (blue-shifted), while in polar environments, the excited state is stabilized, leading to emission at longer wavelengths (red-shifted).

This property allows it to probe the local polarity within self-assembled structures like micelles or liposomes (lipid vesicles). When the molecule partitions into the hydrophobic core of a micelle, its fluorescence will be blue-shifted compared to its emission in a polar solvent like water. This effect can be used to study the formation of micelles, the polarity gradient across a lipid membrane, and the binding of molecules to these structures.

Table 2: Illustrative Solvatochromic Shift of this compound

| Environment | Dielectric Constant (ε) | Emission λmax (nm) | Description |

| Hexane | 1.9 | 415 | Nonpolar |

| Chloroform | 4.8 | 430 | Moderately Polar |

| Acetonitrile | 37.5 | 475 | Polar Aprotic |

| Water | 80.1 | 510 | Polar Protic |

| Micelle Core (SDS) | ~2-4 | 425 | Hydrophobic Pocket |

| Note: This table is illustrative. The exact emission maxima would need to be determined experimentally for this compound. |

Beyond its use in materials, this compound can serve as a component in sensor systems designed to study molecular interactions through fluorescence quenching or sensitization. rsc.orgnih.gov

Photoinduced Electron Transfer (PET): PET is a process where, upon excitation, an electron is transferred from a donor molecule to an acceptor molecule, quenching the donor's fluorescence. nih.govchemrxiv.org If this compound is linked to a recognition site (e.g., a receptor for a specific ion or molecule), the binding of the target analyte can trigger or inhibit a PET process, causing the fluorescence to turn "on" or "off." This provides a direct method for detecting the binding event. rsc.org

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that acts as a "spectroscopic ruler" for measuring distances on the nanometer scale. wikipedia.org A FRET system requires a donor fluorophore and an acceptor chromophore with overlapping emission and absorption spectra, respectively. This compound can be designed to act as either the donor or the acceptor in a FRET pair. This allows for the study of conformational changes in proteins, the assembly of biomolecular complexes, and the dynamics of membrane components. nih.gov

Integration into Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry involves the design of complex, ordered systems held together by non-covalent interactions like hydrogen bonds and π-π stacking. taylorandfrancis.com By modifying the this compound molecule with specific functional groups, it can be programmed to self-assemble into well-defined nanostructures such as nanofibers, vesicles, or liquid crystals. nih.govnih.gov

The process of self-assembly can dramatically alter the photophysical properties of the chromophore. nih.gov Aggregation can lead to shifts in absorption and emission spectra and can sometimes result in aggregation-induced emission (AIE), where the molecule becomes more fluorescent in the aggregated state than in solution. Studying how this compound behaves within these ordered assemblies provides insight into the relationship between molecular packing and collective optical properties, which is essential for developing advanced materials for sensing and electronics. mdpi.comresearchgate.net

Impact of Non-Covalent Interactions on Collective Photophysical Behavior

The collective photophysical behavior of this compound in condensed phases, such as aggregates and solid-state materials, is profoundly influenced by a variety of non-covalent interactions. These weak intermolecular forces, including van der Waals forces, hydrogen bonding (if applicable with solvent or other molecules), and particularly π-π stacking interactions, dictate the spatial arrangement of the molecules, which in turn governs their electronic and optical properties.

The introduction of a methyl group at the 3'-position of the stilbene backbone induces steric hindrance that can significantly alter the planarity of the molecule. nih.gov This deviation from planarity has a direct impact on the extent of π-conjugation and, consequently, the absorption and emission characteristics. In the solid state or in aggregates, this steric influence can disrupt the otherwise favorable anti-parallel π-stacking observed in simpler stilbene derivatives, leading to unique packing motifs.

The photophysical properties of stilbenamine derivatives are highly sensitive to their environment. The formation of supramolecular assemblies can drastically alter their emission characteristics. nih.gov For instance, many organic dyes experience aggregation-caused quenching (ACQ), where their fluorescence is diminished in the aggregated state due to the formation of non-emissive excimers or exciplexes through strong π-π interactions. nih.govresearchgate.net Conversely, some systems exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay. While specific AIE studies on this compound are not prevalent, the general principles suggest that the methyl group could play a role in tuning the balance between ACQ and AIE by modulating the intermolecular distances and orientations within an aggregate.

To illustrate the impact of substitution on the photophysical properties of stilbene derivatives, the following table presents data for related compounds. It is important to note that these are analogous systems, and the data serves to highlight expected trends for this compound.

| Compound | Solvent/State | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |

| trans-Stilbene (B89595) | Cyclohexane | 295 | 348 | 0.05 | General Literature |

| trans-4-Aminostilbene | Cyclohexane | 320 | 380 | 0.30 | General Literature |

| trans-4-(Dimethylamino)stilbene | Cyclohexane | 335 | 405 | 0.65 | General Literature |

| trans-α-Methylstilbene | Solution | - | - | Sharply decreased vs. trans-stilbene | nih.gov |

The data indicates that the introduction of an amino group, and particularly a dimethylamino group, leads to a red-shift in both absorption and emission spectra and a significant increase in fluorescence quantum yield in non-polar solvents. This is due to the electron-donating nature of the amino group, which increases the energy of the highest occupied molecular orbital (HOMO) and enhances the charge-transfer character of the excited state. The methyl group on the stilbene backbone, as seen in α-methylstilbene, is known to decrease the fluorescence quantum yield due to enhanced non-radiative decay pathways arising from steric hindrance and altered excited-state dynamics. nih.gov Therefore, for this compound, a balance between the fluorescence-enhancing effect of the dimethylamino group and the potential quenching effect of the methyl group would be expected.

Design Principles for Stimuli-Responsive Materials Based on Stilbenamine Derivatives

The inherent photo-responsiveness of the stilbene core, primarily its trans-cis isomerization upon photoirradiation, makes stilbenamine derivatives excellent building blocks for stimuli-responsive or "smart" materials. acs.org These materials can change their properties in response to external stimuli such as light, temperature, or mechanical force. The design of such materials leverages the significant geometric and electronic changes that accompany the isomerization of the stilbene unit.

Light-Responsive Materials: The most direct application of stilbenamine derivatives is in the creation of photo-responsive materials. The reversible trans-cis photoisomerization can be used to modulate a material's properties, such as its color (photochromism), refractive index, or mechanical properties. acs.orgnih.gov For instance, incorporating this compound into a polymer backbone or as a side chain can lead to photo-switchable polymers. Upon irradiation with UV light, the trans isomer can convert to the more sterically hindered cis isomer, inducing a change in the polymer's conformation and potentially its macroscopic properties. Subsequent irradiation with a different wavelength or thermal relaxation can reverse the process.

Host-Guest Systems: Stilbenamine derivatives can be incorporated into supramolecular host-guest systems to create externally controllable assemblies. acs.org For example, a stilbene derivative can act as a photo-switchable guest within a macrocyclic host like a cyclodextrin (B1172386) or cucurbituril. acs.orgchemrxiv.orgnih.gov The trans isomer, with its linear shape, may bind strongly within the host cavity, while the bent cis isomer may have a much weaker binding affinity. This light-induced change in binding can be used to trigger the release of another guest molecule or to control the assembly and disassembly of larger supramolecular structures. acs.org

Donor-Acceptor Systems for Enhanced Response: The presence of the electron-donating dimethylamino group in this compound makes it a donor-type chromophore. Pairing it with an acceptor molecule can lead to the formation of donor-acceptor complexes with unique charge-transfer (CT) absorption bands. chemrxiv.orgnih.gov Irradiation of this CT band can lead to specific photochemical reactions, such as selective cross-[2+2] photocycloadditions when templated within a host molecule. chemrxiv.orgnih.gov This principle allows for the design of highly specific photochemical reactions that are triggered by visible light, offering greater control than traditional UV-induced reactions.

The following table outlines key design principles for creating stimuli-responsive materials using stilbenamine derivatives.

| Design Principle | Stimulus | Resulting Change | Potential Application | Reference |

| Photoisomerization (trans-cis) | Light (UV/Vis) | Change in molecular geometry and electronic properties. | Photo-switchable polymers, optical data storage, molecular motors. | acs.orgnih.gov |

| Host-Guest Chemistry | Light, Chemical Guest | Reversible binding/release, control of supramolecular assembly. | Controlled release systems, smart sensors. | acs.orgchemrxiv.org |

| Donor-Acceptor Complexation | Light (CT band) | Selective photochemical reactions. | Controlled synthesis, photo-patterning. | chemrxiv.orgnih.gov |

| Steric Hindrance Modulation | Mechanical Force | Alteration of isomerization pathway or rate. | Mechano-responsive materials, stress sensors. | nih.gov |

Future Research Directions and Emerging Paradigms for N,n,3 Trimethyl 4 Stilbenamine

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry is increasingly shifting towards green chemistry to minimize environmental impact. For N,N,3'-trimethyl-4-stilbenamine, future synthetic strategies will likely move away from traditional methods that often rely on hazardous reagents and solvents. Research is anticipated to focus on several key areas:

Catalyst Innovation: Developing novel catalytic systems is paramount. This includes exploring metal-free reactions, such as those employing organocatalysts, to avoid toxic heavy metal contamination. researchgate.net Heterogeneous catalysts, like zeolites, could offer advantages in terms of reusability and ease of separation. researchgate.net For instance, palladium-on-hydrotalcite has been shown to be an effective and recyclable catalyst for Heck reactions in stilbene (B7821643) synthesis. uliege.be

Green Solvents: The substitution of conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a critical goal. mdpi.com The use of ethyl acetate (B1210297) as a green solvent has been demonstrated in a metal-free approach to E-stilbene synthesis. researchgate.net

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.com Continuous flow chemistry offers another avenue for sustainable production, providing better control over reaction parameters and potentially higher yields. mdpi.com

Atom Economy: Synthetic routes with high atom economy, such as the Knoevenagel condensation, will be prioritized. nih.gov This reaction has been effectively used for preparing substituted stilbenes and minimizes waste by incorporating a high proportion of reactant atoms into the final product. nih.gov

A comparison of potential green synthesis strategies is presented below.

| Synthesis Strategy | Key Advantages | Relevant Research Context |

| Metal-Free Diels-Alder/Aromatization | Avoids heavy metal catalysts; can use green solvents like ethyl acetate. | A novel, stereospecific approach for E-stilbene synthesis. researchgate.net |

| Zeolite-Based Nanoreactors | Heterogeneous catalysis, potential for mild reaction conditions (room temperature). | Demonstrated for the synthesis of 4,4'-dimethyl trans-stilbene (B89595) from para-xylene. researchgate.net |

| Microwave-Assisted Synthesis | Significant reduction in reaction time and energy consumption. | A widely applicable green chemistry technique in pharmaceutical synthesis. mdpi.com |

| Knoevenagel Condensation | High atom economy; can be catalyzed by simple, solid bases. | Used to produce a variety of substituted stilbenes in high yields. nih.gov |

Exploration of this compound in Advanced Photochemistry and Catalysis

The stilbene core is a classic photoswitch, capable of undergoing reversible cis-trans isomerization upon irradiation with light. The specific substituents on this compound—an electron-donating N,N-dimethylamino group and a methyl group—are expected to significantly influence its photophysical and photochemical properties.

Future research will likely delve into:

Photoisomerization Dynamics: Detailed studies on the quantum yields of isomerization and fluorescence, as well as the lifetimes of the excited states. The electron-donating N,N-dimethylamino group may lead to the formation of a polarized, charge-transfer excited state, affecting its photophysical behavior. nih.govmdpi.com

Photosensitization and Energy Transfer: Investigating the compound's ability to act as a photosensitizer or to participate in intramolecular energy transfer processes. In stilbene-fullerene derivatives, for example, the stilbene moiety's excited states can be quenched by intramolecular energy transfer to the C60 cage. nih.govrsc.org This suggests that this compound could be incorporated into larger systems to control energy flow.

Photocatalysis: Exploring its potential as a photocatalyst. The ability to absorb light and reach an excited state could be harnessed to drive chemical reactions, a key area of interest in modern organic synthesis.

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling of Stilbenamine Properties

For this compound, this could involve:

Quantitative Structure-Property Relationship (QSPR) Modeling: Using AI algorithms to build models that correlate the compound's structure with its physical and chemical properties. chemintelligence.commdpi.com These models can predict properties such as solubility, melting point, and importantly, photophysical characteristics like absorption and emission wavelengths. chemintelligence.comacs.org

High-Throughput Virtual Screening: AI models can be used to screen virtual libraries of related stilbenamine derivatives to identify candidates with optimized properties for specific applications, such as improved fluorescence quantum yields or specific absorption maxima. arxiv.org

Generative Models: Advanced deep learning models can be trained to generate novel molecular structures with desired target properties. acs.org This could be used to design new stilbenamine-based compounds with tailored optical or electronic characteristics.

| AI/ML Application | Objective | Potential Impact |

| Property Prediction (QSPR) | Predict photophysical, chemical, and ADMET properties from molecular structure. chemintelligence.comnih.gov | Reduces the need for costly and time-consuming experiments. mit.edu |

| High-Throughput Screening | Identify optimal candidates from large virtual libraries of derivatives. arxiv.org | Accelerates the discovery of materials with superior performance. |

| Generative Design | Propose novel molecular structures with specific, desired properties. acs.org | Moves beyond optimization to the de novo design of functional molecules. |

Investigation of Solid-State Photophysics and Aggregation-Induced Emission (AIE) Characteristics

While many fluorescent molecules suffer from quenching in the solid state due to π-π stacking, some exhibit the opposite effect, known as aggregation-induced emission (AIE). rsc.org In AIE-active molecules, emission is weak in solution but becomes strong upon aggregation. researchgate.net This phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways. researchgate.net

Given its structure, this compound is a prime candidate for AIE research. The N,N-dimethylamino group, connected to the stilbene core, can undergo intramolecular rotation in solution, potentially providing a non-radiative decay channel. Future investigations would focus on:

Inducing Aggregation: Studying the compound's emission properties in solvent/anti-solvent mixtures to see if aggregation can be induced and if it leads to enhanced fluorescence. nih.gov

Solid-State Fluorescence: Characterizing the fluorescence quantum yield and lifetime of the compound in its crystalline or amorphous solid state. nih.gov Studies on similar stilbene derivatives have shown that molecular packing and weak intermolecular interactions are key determinants of solid-state fluorescence. nih.gov

Mechanism of AIE: If AIE activity is confirmed, detailed mechanistic studies using computational modeling and experimental techniques would be needed to understand how the restriction of intramolecular rotations or other mechanisms contribute to the enhanced emission. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry, Physics, and Materials Science

The full potential of this compound can only be unlocked through interdisciplinary collaboration. The complex interplay between its chemical structure and its functional properties necessitates a multi-faceted approach.

Chemistry & Physics: Organic chemists are needed to develop efficient and sustainable syntheses, while physicists are essential for characterizing the fundamental photophysical processes through advanced spectroscopy and computational modeling. This interface is crucial for understanding the structure-property relationships that govern its photoisomerization and fluorescence. nih.goviao.ru

Chemistry & Materials Science: Materials scientists can explore the incorporation of this compound into various matrices and devices. Its potential AIE properties make it attractive for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biomedical imaging. rsc.org

All Three Disciplines & AI: The integration of AI and machine learning serves as a powerful bridge connecting all these fields. AI can leverage experimental data from chemistry and physics to build predictive models that guide materials scientists in designing next-generation materials and devices. researchgate.net

This collaborative approach will be essential to translate the fundamental properties of this compound into tangible technological advancements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.